molecular formula C40H42F2N12O8S2 B12392146 Cdk2-IN-19

Cdk2-IN-19

Cat. No.: B12392146
M. Wt: 921.0 g/mol
InChI Key: PEJPJLFKOQJABM-QYUIRWEASA-N
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Description

Cdk2-IN-19 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are designed to halt the proliferation of cancer cells by interfering with this critical checkpoint.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-19 typically involves the construction of a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold for CDK2 inhibitors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.

    Cyclization to form the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or a similar reagent to form the pyrimidine ring.

    Functionalization: Various substituents are introduced to the core structure to enhance selectivity and potency. This may involve halogenation, alkylation, or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-19 can undergo several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability.

    Substitution: Replacement of one functional group with another, which can modify the compound’s selectivity and potency.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives, each with unique properties.

Scientific Research Applications

Cdk2-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the structure-activity relationships of CDK2 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of CDK2 in cell cycle regulation and its interactions with other cellular proteins.

    Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overactive CDK2 activity.

    Industry: Utilized in the development of new anticancer drugs and in the screening of chemical libraries for novel CDK2 inhibitors.

Comparison with Similar Compounds

Cdk2-IN-19 is unique among CDK2 inhibitors due to its high selectivity and potency. Similar compounds include:

Each of these compounds has unique structural features and mechanisms of action that contribute to their specificity and efficacy in targeting CDK2.

Properties

Molecular Formula

C40H42F2N12O8S2

Molecular Weight

921.0 g/mol

IUPAC Name

3-fluoro-4-[[7-[(2R,3S)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide;3-fluoro-4-[[7-[(2S,3R)-3-methoxy-2-methylazetidine-1-carbonyl]pyrido[2,3-d]pyrimidin-2-yl]amino]-N-methylbenzenesulfonamide

InChI

InChI=1S/2C20H21FN6O4S/c2*1-11-17(31-3)10-27(11)19(28)16-6-4-12-9-23-20(26-18(12)24-16)25-15-7-5-13(8-14(15)21)32(29,30)22-2/h2*4-9,11,17,22H,10H2,1-3H3,(H,23,24,25,26)/t2*11-,17+/m10/s1

InChI Key

PEJPJLFKOQJABM-QYUIRWEASA-N

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.C[C@H]1[C@@H](CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC

Canonical SMILES

CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC.CC1C(CN1C(=O)C2=NC3=NC(=NC=C3C=C2)NC4=C(C=C(C=C4)S(=O)(=O)NC)F)OC

Origin of Product

United States

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